molecular formula C15H17N B171103 N,N-dimethyl-[1,1'-Biphenyl]-4-methanamine CAS No. 127292-60-8

N,N-dimethyl-[1,1'-Biphenyl]-4-methanamine

Katalognummer: B171103
CAS-Nummer: 127292-60-8
Molekulargewicht: 211.3 g/mol
InChI-Schlüssel: PDWSLOFONLBZMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-[1,1'-Biphenyl]-4-methanamine: is an organic compound with the molecular formula C15H17N It consists of a biphenyl group attached to a dimethylamine group via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing biphenyl-4-ylmethyl-dimethyl-amine involves the reductive amination of biphenyl-4-carboxaldehyde with dimethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of biphenyl-4-methyl chloride with dimethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution.

Industrial Production Methods: Industrial production of biphenyl-4-ylmethyl-dimethyl-amine often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: N,N-dimethyl-[1,1'-Biphenyl]-4-methanamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to form secondary amines or other reduced products. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles. This is often facilitated by the presence of a leaving group on the biphenyl moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Organic solvents like dichloromethane, bases like triethylamine.

Major Products:

    Oxidation: N-oxides, other oxidized derivatives.

    Reduction: Secondary amines, reduced biphenyl derivatives.

    Substitution: Various substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N,N-dimethyl-[1,1'-Biphenyl]-4-methanamine is used as a building block in organic synthesis, particularly in the preparation of more complex molecules

Biology: In biological research, biphenyl-4-ylmethyl-dimethyl-amine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its structural features allow for the design of molecules with specific biological activities.

Industry: In the industrial sector, biphenyl-4-ylmethyl-dimethyl-amine is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Wirkmechanismus

The mechanism of action of biphenyl-4-ylmethyl-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group provides a rigid scaffold that can bind to hydrophobic pockets, while the dimethylamine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Biphenyl-4-ylmethyl-amine: Similar structure but lacks the dimethyl groups, leading to different reactivity and binding properties.

    Biphenyl-4-ylmethyl-ethyl-amine: Contains an ethyl group instead of dimethyl, affecting its steric and electronic properties.

    Biphenyl-4-ylmethyl-diethyl-amine: Similar to biphenyl-4-ylmethyl-dimethyl-amine but with larger ethyl groups, influencing its solubility and reactivity.

Uniqueness: N,N-dimethyl-[1,1'-Biphenyl]-4-methanamine is unique due to the presence of the dimethylamine group, which provides specific steric and electronic characteristics

Eigenschaften

CAS-Nummer

127292-60-8

Molekularformel

C15H17N

Molekulargewicht

211.3 g/mol

IUPAC-Name

N,N-dimethyl-1-(4-phenylphenyl)methanamine

InChI

InChI=1S/C15H17N/c1-16(2)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3

InChI-Schlüssel

PDWSLOFONLBZMC-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C(C=C1)C2=CC=CC=C2

Kanonische SMILES

CN(C)CC1=CC=C(C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.